molecular formula C23H24Cl2N4O4 B4107678 N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride

Cat. No.: B4107678
M. Wt: 491.4 g/mol
InChI Key: NGHOMPZBUVCBDK-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a piperazine ring, a nitrophenyl group, and a furan ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of 3-chloro-4-(4-ethyl-1-piperazinyl)aniline: This intermediate is synthesized by reacting 3-chloroaniline with 4-ethylpiperazine under appropriate conditions.

    Coupling with 2-nitrophenylfuran: The intermediate is then coupled with 2-nitrophenylfuran using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced derivatives with the nitro group converted to an amino group.

    Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-5-(2-nitrophenyl)-2-furamide hydrochloride
  • N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-5-(2-aminophenyl)-2-furamide hydrochloride

Uniqueness

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitrophenyl group, in particular, may enhance its biological activity compared to similar compounds.

Properties

IUPAC Name

N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23ClN4O4.ClH/c1-2-26-11-13-27(14-12-26)20-8-7-16(15-18(20)24)25-23(29)22-10-9-21(32-22)17-5-3-4-6-19(17)28(30)31;/h3-10,15H,2,11-14H2,1H3,(H,25,29);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHOMPZBUVCBDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-])Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24Cl2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride
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N-[3-chloro-4-(4-ethylpiperazin-1-yl)phenyl]-5-(2-nitrophenyl)furan-2-carboxamide;hydrochloride

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